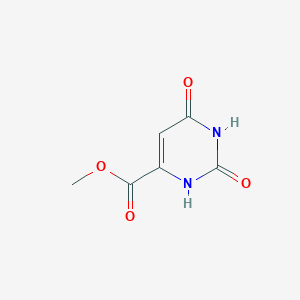

Methyl orotate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H,1H3,(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTDWTOZAWFKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210523 | |

| Record name | Orotic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-44-2 | |

| Record name | Methyl 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6153-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orotic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OROTIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41C6IFG4MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methyl Orotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl orotate, the methyl ester of orotic acid, serves as a precursor to intermediates in the de novo pyrimidine synthesis pathway. Its mechanism of action is intrinsically linked to the modulation of this fundamental cellular process. This technical guide delineates the conversion of methyl orotate to its active form, its interaction with key enzymes in pyrimidine biosynthesis, and the downstream consequences on nucleotide pools and cellular processes. Detailed experimental protocols for assessing the activity of relevant enzymes and quantifying cellular nucleotide concentrations are provided, alongside visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction: The Role of Pyrimidine Synthesis in Cellular Proliferation

The de novo synthesis of pyrimidines is a critical metabolic pathway that provides the necessary precursors for DNA and RNA synthesis, as well as for the formation of nucleotide-activated sugars required for glycoprotein and phospholipid biosynthesis. This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides. The enzymes involved in this pathway have therefore emerged as attractive targets for therapeutic intervention. Orotic acid is a key intermediate in this pathway, and its administration, often in the form of its more bioavailable ester, methyl orotate, can significantly impact cellular metabolism and proliferation.

Mechanism of Action of Methyl Orotate

The primary mechanism of action of methyl orotate involves its intracellular conversion to orotic acid and subsequent participation in the de novo pyrimidine synthesis pathway.

Prodrug Conversion

Methyl orotate is believed to act as a prodrug of orotic acid. Upon cellular uptake, the methyl ester group is likely hydrolyzed by intracellular carboxylesterases to yield orotic acid and methanol.[1][2][3] This conversion is supported by observations that orotic acid and its methyl ester exhibit similar inhibitory effects on the incorporation of [3H]thymidine into the DNA of hepatoma cells.[4]

Interaction with the De Novo Pyrimidine Synthesis Pathway

Orotic acid, the active metabolite of methyl orotate, is a key substrate in the latter stages of the de novo pyrimidine synthesis pathway.

The pathway begins with the synthesis of carbamoyl phosphate from glutamine, CO2, and ATP, which is then converted in a series of steps to dihydroorotate. The subsequent steps directly involving orotic acid are:

-

Oxidation of Dihydroorotate: The enzyme dihydroorotate dehydrogenase (DHODH) , located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotic acid.[5][6] This is a rate-limiting step in the pathway.

-

Formation of Orotidine-5'-Monophosphate (OMP): The bifunctional enzyme uridine monophosphate synthase (UMPS) facilitates the next two steps. Its orotate phosphoribosyltransferase (OPRT) domain catalyzes the conversion of orotic acid and phosphoribosyl pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP).[7][8]

-

Decarboxylation to Uridine Monophosphate (UMP): The orotidine-5'-phosphate decarboxylase (ODCase) domain of UMPS then decarboxylates OMP to produce uridine monophosphate (UMP).[7][8] UMP is the precursor for all other pyrimidine nucleotides, including UTP, CTP, and TTP.

Downstream Effects: Nucleotide Pool Imbalance

Administration of exogenous orotic acid leads to an imbalance in the intracellular nucleotide pools, characterized by an increase in uridine nucleotides and a decrease in adenosine nucleotides.[1][9] This imbalance is thought to be a primary contributor to the observed biological effects of orotic acid, including the inhibition of DNA synthesis.[1][9] The altered nucleotide ratios can impact various cellular processes that are sensitive to the relative concentrations of different nucleotides.

Quantitative Data

While orotic acid is a substrate and not a classical inhibitor of DHODH or UMPS, its administration can modulate the pathway's flux. The following tables summarize relevant kinetic parameters and observed effects on nucleotide pools.

Table 1: Kinetic Parameters of Key Enzymes in Orotic Acid Metabolism

| Enzyme | Species | Substrate | Km (µM) | Reference |

| Dihydroorotate Dehydrogenase (DHODH) | Rat (liver mitochondria) | Dihydroorotate | 12 | [10] |

| Orotate Phosphoribosyltransferase (OPRTase) | Human (recombinant) | Orotate | Not specified in abstract | [11] |

| Orotate Phosphoribosyltransferase (OPRTase) | Bovine | Orotate | Not specified in abstract | [11] |

Table 2: Effects of Orotic Acid on Nucleotide Pools

| Cell/Tissue Type | Orotic Acid Treatment | Effect on Nucleotide Pools | Reference |

| Rat Hepatocytes | in vitro | Increased uridine nucleotides, decreased adenosine nucleotides | [1] |

| Rat Liver | in vivo (i.p. 300 mg tablet) | Accumulation of uridine nucleotides, decrease in adenosine nucleotides | [9] |

| Human Liver (OTC deficiency) | Endogenous high orotic acid | Increased ratio of uridine nucleotides to adenosine nucleotides | [9] |

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Activity Assay (Spectrophotometric)

This protocol describes a common method for measuring DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

-

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10) or a soluble analog

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

96-well microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, CoQ10, and DCIP.

-

Add the test compound (or vehicle control) at various concentrations to the wells of the microplate.

-

Add the recombinant DHODH enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, DHO.

-

Immediately measure the decrease in absorbance at 600-650 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

UMP Synthase (UMPS) Activity Assay

The bifunctional activity of UMPS can be assessed by measuring the activities of its two domains separately or in a coupled reaction.

This assay measures the conversion of orotate to OMP by monitoring the decrease in absorbance at 295 nm.

-

Materials:

-

Purified or recombinant UMPS or OPRTase domain

-

Orotic acid

-

Phosphoribosyl pyrophosphate (PRPP)

-

Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.6, 2 mM MgCl2

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer

-

-

Procedure:

-

In a UV-transparent plate or cuvette, add the assay buffer and the enzyme.

-

Add the orotate solution and incubate for 1 minute at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the PRPP solution.

-

Immediately monitor the decrease in absorbance at 295 nm.

-

Calculate the initial reaction velocity using the Beer-Lambert law.[11]

-

This assay measures the decarboxylation of OMP to UMP by monitoring the decrease in absorbance at 295 nm.

-

Materials:

-

Purified or recombinant UMPS or ODCase domain

-

Orotidine-5'-monophosphate (OMP)

-

Assay Buffer: 30 mM Tris-HCl, pH 8.0, 7.5 mM MgCl2

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Pipette the assay buffer and OMP solution into cuvettes.

-

Equilibrate to 30°C and monitor the absorbance at 295 nm until constant.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately record the decrease in absorbance at 295 nm for approximately 5 minutes.

-

Determine the rate of absorbance change from the linear portion of the curve.

-

This method allows for the simultaneous measurement of both OPRTase and ODCase activities by quantifying the product, UMP, using high-performance liquid chromatography (HPLC).[11]

-

Materials:

-

Purified or recombinant UMPS

-

Orotic acid

-

PRPP

-

Assay Buffer

-

HPLC system with a C18 reverse-phase column

-

UV detector

-

UMP standard

-

-

Procedure:

-

Perform the enzymatic reaction by incubating UMPS with orotic acid and PRPP in the assay buffer for a defined period.

-

Stop the reaction (e.g., by adding acid).

-

Separate the reaction products by HPLC.

-

Quantify the amount of UMP produced by comparing the peak area to a standard curve.

-

Quantification of Intracellular Nucleotide Pools by HPLC

This protocol provides a general method for extracting and quantifying intracellular nucleotides.

-

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold extraction solution (e.g., 0.4 M perchloric acid or 6% trichloroacetic acid)

-

Neutralization solution (e.g., 2 M K2CO3)

-

HPLC system with a C18 reverse-phase column and ion-pairing reagent

-

UV detector

-

Nucleotide standards (ATP, UTP, CTP, etc.)

-

-

Procedure:

-

Culture cells to the desired confluency and treat with the test compound (e.g., methyl orotate).

-

Rapidly wash the cells with ice-cold PBS.

-

Extract the nucleotides by adding the ice-cold extraction solution and incubating on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris.

-

Neutralize the supernatant with the neutralization solution.

-

Centrifuge to remove the precipitate.

-

Analyze the supernatant by HPLC to separate and quantify the different nucleotides.

-

Compare the peak areas of the samples to those of the nucleotide standards to determine their concentrations.[12]

-

Conclusion

Methyl orotate functions as a prodrug for orotic acid, an intermediate in the de novo pyrimidine synthesis pathway. Its mechanism of action is not through direct inhibition of the pathway's enzymes but rather by increasing the substrate load for UMP synthase. This leads to an imbalance in the intracellular nucleotide pools, characterized by an elevation of uridine nucleotides. This alteration in nucleotide homeostasis subsequently impacts downstream processes, including a reduction in DNA synthesis, which underlies its observed effects on cell proliferation. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of methyl orotate and other modulators of pyrimidine metabolism.

References

- 1. Orotic acid, nucleotide-pool imbalance, and liver-tumor promotion: a possible mechanism for the mitoinhibitory effects of orotic acid in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. HPLC Analysis of Nucleotides [protocols.io]

- 4. Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Orotic acid (HMDB0000226) [hmdb.ca]

- 6. Cellular Nucleotides Analysis [novocib.com]

- 7. Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of orotic acid on in vivo DNA synthesis in hepatocytes of normal rat liver and in hepatic foci/nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

methyl orotate biological functions

An In-Depth Technical Guide on the Core Biological Functions of Methyl Orotate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl orotate (CAS 6153-44-2), the methyl ester of orotic acid, is a biochemical whose biological significance is understood primarily through the functions of its parent compound, orotic acid.[1][2][3] Orotic acid, historically known as vitamin B13, is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides.[4][5] Evidence suggests that methyl orotate exerts similar biological effects to orotic acid, likely by acting as a prodrug that is readily converted to orotic acid within the body. A key study demonstrated that both orotic acid and its methyl ester exhibited comparable inhibitory effects on the incorporation of [3H]thymidine into the DNA of hepatoma cells, supporting this view.[6] This guide provides a comprehensive overview of the core biological functions of orotate, focusing on its central role in metabolic pathways, with the understanding that these functions are representative of methyl orotate's activity.

Core Biological Function: Intermediate in De Novo Pyrimidine Biosynthesis

The most crucial biological function of orotic acid is its role as an intermediate in the de novo synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[4][7] This anabolic pathway is essential for cellular proliferation, growth, and overall function.

The synthesis of pyrimidines involves the construction of the pyrimidine ring first, which is then attached to a ribose sugar.[5][8] The key steps involving orotic acid are as follows:

-

Formation of Orotic Acid : The process begins in the cytoplasm, leading to the formation of (S)-dihydroorotate. This molecule is then transported into the mitochondria.[9] Inside the mitochondrion, the enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to produce orotic acid.[10][11][12]

-

Formation of Orotidine-5'-Monophosphate (OMP) : Orotic acid is transported back into the cytoplasm, where it serves as a substrate for the enzyme orotate phosphoribosyltransferase (OPRT) . OPRT catalyzes the condensation of orotic acid with 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) to form the first pyrimidine nucleotide, orotidine-5'-monophosphate (OMP).[13][14][15]

-

Formation of Uridine Monophosphate (UMP) : OMP is subsequently decarboxylated by the enzyme OMP decarboxylase to yield uridine-5'-monophosphate (UMP).[9][11] UMP is the precursor for all other pyrimidine nucleotides, including uridine diphosphate (UDP), uridine triphosphate (UTP), cytidine triphosphate (CTP), and, via a separate pathway, the deoxythymidine triphosphate (dTTP) required for DNA synthesis.[7][16][17]

In mammals, the last two steps of this pathway are catalyzed by a single bifunctional enzyme known as UMP synthase , which possesses both OPRT and OMP decarboxylase activities.[12][18] Genetic defects in UMP synthase lead to the clinical condition known as orotic aciduria, a rare metabolic disorder characterized by the accumulation and excessive urinary excretion of orotic acid, often resulting in megaloblastic anemia and developmental delays.[7][10][18]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

Caption: De Novo Pyrimidine Biosynthesis Pathway Highlighting Orotate Metabolism.

Additional Biological and Pharmacological Functions

While its role in nucleotide synthesis is primary, orotic acid and its derivatives have been explored for other physiological and therapeutic effects.

-

Hepatic Lipid Metabolism : In animal models, particularly in rats, high doses of dietary orotic acid have been shown to induce hepatic steatosis (fatty liver).[4] This effect is linked to the upregulation of fatty acid synthesis and impaired secretion of lipoproteins from the liver.[4]

-

Cardioprotective Effects : Orotic acid and its magnesium salt, magnesium orotate, have demonstrated potential benefits for myocardial health. Research suggests that orotate can improve the energy status of heart tissue following ischemic injury by stimulating the synthesis of glycogen and ATP.[19][20] Clinical studies have indicated that magnesium orotate may enhance exercise tolerance in individuals with coronary artery disease and improve survival and symptoms in patients with severe congestive heart failure.[19][20]

-

Mineral Transport : Orotic acid is utilized as a chelating agent to form salts with minerals, such as in lithium orotate and magnesium orotate, for use in dietary supplements.[5] It is proposed that orotic acid may act as a carrier, potentially enhancing the bioavailability and cellular uptake of these minerals.[5][21]

-

Renal Urate Transport : Orotic acid can compete with uric acid for the renal transporter hURAT1. This mechanism is thought to contribute to the gout-ameliorating effects of dairy products, which are a natural source of orotic acid.[12]

Quantitative Data Summary

Quantitative data specifically for methyl orotate is limited. The following table summarizes relevant data for orotate-containing compounds from preclinical studies.

| Parameter | Value | Species/Model | Description | Reference |

| NOAEL (28-day study) | 400 mg/kg bw/day | Rat | No-Observed-Adverse-Effect Level for lithium orotate. | [22] |

| Effective Dose (AIH blockade) | 1.5 mg/kg | Mouse | Dose of lithium orotate causing a near-complete blockade of amphetamine-induced hyperlocomotion (AIH). | [21] |

| Comparative Dose (AIH blockade) | 15-20 mg/kg | Mouse | Effective dose of lithium carbonate for a partial blockade of AIH, highlighting the higher potency of lithium orotate. | [21] |

Experimental Protocols & Workflows

While specific protocols for methyl orotate are not widely published, methods for assaying the enzymes that metabolize its active form, orotic acid, are directly applicable.

Protocol: Fluorometric Assay of Orotate Phosphoribosyltransferase (OPRT) Activity

This protocol, adapted from a 2023 study, provides a method to measure the activity of OPRT, a key enzyme in orotate metabolism, by quantifying the consumption of orotic acid.[23] This assay could be used to investigate the effects of methyl orotate (after presumed conversion to orotate) on the pyrimidine synthesis pathway.

Objective: To determine OPRT activity in a biological sample (e.g., cell lysate).

Materials:

-

Cell lysate containing OPRT

-

Orotic acid standard solution

-

5-phospho-alpha-D-ribose 1-diphosphate (PRPP)

-

Fluorogenic reagent: 4-trifluoromethylbenzamidoxime (4-TFMBAO), 4 mM

-

Oxidizing agent: Potassium ferricyanide (K₃[Fe(CN)₆]), 8 mM

-

Base: Potassium carbonate (K₂CO₃), 80 mM

-

Spectrofluorometer, heat block (80°C), and standard lab equipment

Procedure:

-

Reaction Setup : Prepare the OPRT reaction mixture in microcentrifuge tubes, containing an appropriate buffer, cell lysate, and PRPP.

-

Initiation : Start the enzymatic reaction by adding a defined, non-excessive concentration of orotic acid. Incubate at 37°C.

-

Sampling : At predetermined time intervals (e.g., 0, 15, 30, 60 minutes), withdraw an 80 µL aliquot of the reaction mixture to a new tube.

-

Derivatization : To each aliquot, add 120 µL of water, 200 µL of 4-TFMBAO, 200 µL of K₃[Fe(CN)₆], and 200 µL of K₂CO₃. This mixture selectively reacts with the remaining orotic acid.

-

Fluorescence Generation : Immediately heat the derivatization mixture at 80°C for 4 minutes to develop the fluorophore.

-

Stabilization : Cool the mixture on ice for at least 2 minutes to stop the reaction.

-

Measurement : Measure the fluorescence intensity using a spectrofluorometer (e.g., λex/λem appropriate for the derivative).

-

Calculation : OPRT activity is calculated from the rate of decrease in fluorescence over time, which reflects the rate of orotic acid consumption.

Experimental Workflow Diagram

Caption: Workflow for the Fluorometric Assay of OPRT Activity.

Conclusion

The biological functions of methyl orotate are fundamentally tied to its conversion to orotic acid, a molecule of central importance in metabolism. Its indispensable role as a precursor in the de novo synthesis of pyrimidine nucleotides is its most significant and well-defined function, making it essential for the synthesis of DNA and RNA and, consequently, for cellular life. While secondary pharmacological applications in cardioprotection and mineral transport are areas of active investigation, the metabolic role of orotate remains the cornerstone of its biological profile. This guide provides the foundational knowledge, pathways, and methodologies necessary for researchers and drug development professionals to explore the multifaceted roles of methyl orotate and its active form, orotic acid.

References

- 1. scbt.com [scbt.com]

- 2. Methyl orotate - CAS:6153-44-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. Methyl 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate | C6H6N2O4 | CID 80257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Orotic acid - Wikipedia [en.wikipedia.org]

- 6. Inhibitory action of orotate, 2-thioorotate and isoorotate on nucleotide metabolism and nucleic acid synthesis in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. med.libretexts.org [med.libretexts.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]

- 11. ignoucorner.com [ignoucorner.com]

- 12. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UMP biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human Metabolome Database: Showing metabocard for Orotic acid (HMDB0000226) [hmdb.ca]

- 19. researchgate.net [researchgate.net]

- 20. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania. [vivo.weill.cornell.edu]

- 22. A toxicological evaluation of lithium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Methyl Orotate: A Modulator of Pyrimidine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the role of methyl orotate in pyrimidine biosynthesis. While not a natural intermediate in the de novo synthesis pathway, methyl orotate, the methyl ester of orotic acid, has been shown to exert inhibitory effects on this crucial metabolic process. This document details the established de novo pyrimidine biosynthesis pathway, explores the known biological activity of methyl orotate as an inhibitor of DNA synthesis, and discusses its potential mechanisms of action. Furthermore, this guide furnishes detailed experimental protocols for assessing the impact of compounds like methyl orotate on pyrimidine metabolism and provides visualizations of the key pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental and highly regulated metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of activated sugar precursors for glycoprotein and phospholipid synthesis.[1][2] The pathway commences with simple molecules like bicarbonate, aspartate, and glutamine and culminates in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[3][4]

The key enzymatic steps in the mammalian de novo pyrimidine biosynthesis pathway are as follows:

-

Carbamoyl Phosphate Synthesis: The pathway is initiated in the cytosol by carbamoyl phosphate synthetase II (CPSII), which catalyzes the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[3]

-

Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[3]

-

Ring Closure: Dihydroorotase (DHOase) facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.[3] In mammals, CPSII, ATCase, and DHOase exist as a single multifunctional protein known as CAD.

-

Oxidation: Dihydroorotate dehydrogenase (DHODH), an enzyme located on the inner mitochondrial membrane, oxidizes dihydroorotate to orotate.[1]

-

Phosphoribosylation: Orotate phosphoribosyltransferase (OPRTase) catalyzes the transfer of a ribose-5-phosphate moiety from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, forming orotidine 5'-monophosphate (OMP).[5][6]

-

Decarboxylation: OMP decarboxylase (ODCase) removes the carboxyl group from OMP to yield uridine 5'-monophosphate (UMP).[1] In mammals, OPRTase and ODCase are part of a bifunctional enzyme called UMP synthase.

Methyl Orotate: An Orotate Analog with Inhibitory Activity

Methyl orotate is the methyl ester derivative of orotic acid. While orotic acid is a key intermediate in the de novo pyrimidine pathway, its esterified form, methyl orotate, is not a natural metabolite in this process. However, research has demonstrated that methyl orotate possesses biological activity, acting as an inhibitor of nucleic acid synthesis.

A key study demonstrated that orotic acid and its methyl ester had similar inhibitory effects on the incorporation of [3H]thymidine into the DNA of hepatoma cells.[7][8] This finding indicates that methyl orotate can interfere with the pyrimidine biosynthesis pathway, ultimately leading to a reduction in DNA synthesis.

Proposed Mechanism of Action

The precise mechanism by which methyl orotate inhibits pyrimidine biosynthesis has not been definitively elucidated. However, based on its structural similarity to orotic acid, it is hypothesized that methyl orotate may act as a competitive inhibitor of orotate phosphoribosyltransferase (OPRTase).[9] OPRTase utilizes orotate as a substrate to synthesize OMP.[5][6] Methyl orotate, by mimicking the structure of orotate, could potentially bind to the active site of OPRTase, thereby preventing the binding of the natural substrate and inhibiting the downstream synthesis of UMP and subsequent pyrimidine nucleotides.

Quantitative Data

Table 1: Summary of Compounds and their Role in Pyrimidine Biosynthesis

| Compound | Role in Pyrimidine Biosynthesis | Reported Effect |

| Orotic Acid | Intermediate | Precursor to OMP; at high concentrations, can inhibit DNA synthesis.[1][10] |

| Methyl Orotate | Orotate Analog | Inhibits [3H]thymidine incorporation into DNA, similar to orotic acid.[7][8] |

| 5-Fluorouracil (5-FU) | Pyrimidine Analog | Converted to FdUMP, which inhibits thymidylate synthase. |

| Brequinar | DHODH Inhibitor | Inhibits the conversion of dihydroorotate to orotate. |

| Leflunomide | DHODH Inhibitor | Inhibits the conversion of dihydroorotate to orotate. |

Experimental Protocols

[3H]Thymidine Incorporation Assay for Measuring Inhibition of DNA Synthesis

This protocol is a standard method to assess the antiproliferative activity of a compound by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.[11]

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methyl orotate (or other test compounds)

-

[methyl-3H]Thymidine

-

Trichloroacetic acid (TCA), ice-cold 10% (w/v) solution

-

Ethanol, ice-cold 95% (v/v)

-

0.3 M NaOH

-

Scintillation cocktail

-

Scintillation counter

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed hepatoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of methyl orotate in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24-72 hours).

-

Radiolabeling: Add 1 µCi of [methyl-3H]thymidine to each well. Incubate for 4-6 hours at 37°C.

-

Cell Lysis and DNA Precipitation:

-

Aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

-

Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.

-

Air-dry the plate.

-

-

Solubilization and Counting:

-

Add 100 µL of 0.3 M NaOH to each well to solubilize the DNA.

-

Transfer the contents of each well to a scintillation vial.

-

Add 4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition of [3H]thymidine incorporation for each concentration of methyl orotate relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the proposed inhibitory action of methyl orotate.

Caption: Experimental workflow for assessing the inhibitory effect of methyl orotate on DNA synthesis.

Conclusion and Future Directions

Methyl orotate, an analog of the pyrimidine biosynthesis intermediate orotic acid, has been demonstrated to inhibit DNA synthesis in cancer cell lines. The likely mechanism of action is the competitive inhibition of orotate phosphoribosyltransferase (OPRTase), a key enzyme in the de novo pyrimidine pathway. However, a comprehensive understanding of its inhibitory potential requires further investigation.

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 value of methyl orotate for the inhibition of DNA synthesis in various cell lines.

-

Enzyme Kinetics: Performing kinetic studies with purified OPRTase to confirm the mechanism of inhibition and determine the inhibition constant (Ki).

-

Structural Biology: Co-crystallization of OPRTase with methyl orotate to elucidate the molecular interactions at the active site.

-

In Vivo Studies: Evaluating the efficacy and toxicity of methyl orotate in preclinical animal models of cancer.

A deeper understanding of the interaction between methyl orotate and the pyrimidine biosynthesis pathway could pave the way for the rational design of novel chemotherapeutic agents targeting nucleotide metabolism.

References

- 1. Effect of orotic acid on in vivo DNA synthesis in hepatocytes of normal rat liver and in hepatic foci/nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. davuniversity.org [davuniversity.org]

- 4. microbenotes.com [microbenotes.com]

- 5. Inhibitory effects of orotate on precursor incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Inhibition of Dihydroorotase in Pyrimidine Biosynthesis | Semantic Scholar [semanticscholar.org]

- 8. Inhibitory action of orotate, 2-thioorotate and isoorotate on nucleotide metabolism and nucleic acid synthesis in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orotic acid, nucleotide-pool imbalance, and liver-tumor promotion: a possible mechanism for the mitoinhibitory effects of orotic acid in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]

The Discovery and History of Methyl Orotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl orotate, the methyl ester of orotic acid (uracil-6-carboxylic acid), has played a subtle yet significant role in the landscape of biochemical research and drug discovery. While its parent compound, orotic acid, holds a more prominent position as a key intermediate in the de novo biosynthesis of pyrimidines, methyl orotate has served as a valuable chemical tool and a precursor in the synthesis of various biologically active molecules. This technical guide provides an in-depth exploration of the discovery, history, chemical synthesis, and physicochemical properties of methyl orotate. It further details the experimental protocols for its synthesis and its involvement in biochemical studies, offering a comprehensive resource for researchers in the field.

Introduction: The Emergence of Pyrimidine Chemistry

The history of methyl orotate is intrinsically linked to the broader story of pyrimidine chemistry, which began in 1776 with the isolation of uric acid by Carl Wilhelm Scheele. However, it was the synthesis of barbituric acid from urea and malonic acid by Grimaux in 1879 that marked the first laboratory synthesis of a pyrimidine derivative[1]. The systematic study of pyrimidines was pioneered by Pinner, who, in 1884, synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and coined the term "pyrimidine"[1]. The parent compound of the pyrimidine family was first synthesized by Gabriel in 1900[1].

Orotic acid, first discovered in ruminant milk, was historically considered part of the vitamin B complex and was designated as vitamin B13.[2] Its crucial role as a precursor in the biosynthesis of pyrimidine nucleotides is now well-established.[2] Methyl orotate, as a simple ester derivative of orotic acid, emerged from the efforts of organic chemists to modify and study the properties of this important biological molecule. While a definitive first synthesis is not prominently documented in readily available historical records, its preparation follows standard esterification procedures developed in the late 19th and early 20th centuries.

Physicochemical Properties of Methyl Orotate

A comprehensive understanding of the physicochemical properties of methyl orotate is essential for its application in research and synthesis. The following tables summarize key quantitative data for both methyl orotate and its parent compound, orotic acid.

Table 1: Physicochemical Properties of Methyl Orotate

| Property | Value | Source |

| CAS Number | 6153-44-2 | N/A |

| Molecular Formula | C6H6N2O4 | N/A |

| Molecular Weight | 170.12 g/mol | N/A |

| Melting Point | 244 °C | N/A |

| Appearance | Off-white to yellow or light brown powder | N/A |

| Solubility | Data not readily available in compiled sources. Expected to have low solubility in water and better solubility in polar organic solvents like DMSO and DMF. | N/A |

| Density | 1.5523 (rough estimate) | N/A |

Table 2: Physicochemical Properties of Orotic Acid

| Property | Value | Source |

| CAS Number | 65-86-1 | [3] |

| Molecular Formula | C5H4N2O4 | [3] |

| Molecular Weight | 156.10 g/mol | [3] |

| Melting Point | 345-346 °C (decomposes) | N/A |

| Appearance | White crystalline powder | N/A |

| Solubility in Water | 0.18 g/100 mL | N/A |

| pKa | 2.4, 9.45 | N/A |

Table 3: Spectroscopic Data for Methyl Orotate

| Technique | Key Peaks / Signals |

| ¹H NMR (DMSO-d6) | Data for pure methyl orotate is not readily available in the searched sources. The following are predicted chemical shifts based on the structure: δ ~11.5 (s, 1H, NH), δ ~11.0 (s, 1H, NH), δ ~6.1 (s, 1H, C5-H), δ ~3.8 (s, 3H, OCH3). |

| ¹³C NMR (DMSO-d6) | Data for pure methyl orotate is not readily available in the searched sources. The following are predicted chemical shifts based on the structure: δ ~165 (C=O, ester), δ ~163 (C4=O), δ ~151 (C2=O), δ ~145 (C6), δ ~100 (C5), δ ~52 (OCH3). |

| Infrared (IR) | Key absorptions expected around 3200-3000 cm⁻¹ (N-H stretching), 1750-1700 cm⁻¹ (C=O stretching of ester and uracil ring), and 1250-1000 cm⁻¹ (C-O stretching of ester). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 170. Key fragments would likely involve the loss of the methoxy group (-OCH3, m/z 31) and the carbomethoxy group (-COOCH3, m/z 59). |

Synthesis of Methyl Orotate: An Experimental Protocol

The most common method for the synthesis of methyl orotate is the Fischer esterification of orotic acid with methanol in the presence of an acid catalyst. The following protocol is a representative example.

Fischer Esterification of Orotic Acid

Objective: To synthesize methyl orotate from orotic acid and methanol using thionyl chloride as a catalyst.

Materials:

-

Orotic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Methyl tert-butyl ether (MTBE)

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Reflux condenser

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add orotic acid (15.6 g, 0.10 mol).

-

Addition of Methanol: Add 300 mL of anhydrous methanol to the flask. Stir the suspension and cool the reaction mixture to 0°C using an ice bath.

-

Catalyst Addition: Slowly add thionyl chloride (10.9 mL, 0.15 mol) dropwise to the stirred suspension. Maintain the temperature between 0-5°C during the addition.

-

Reflux: After the complete addition of thionyl chloride, remove the ice bath and heat the reaction mixture to reflux. Continue the reflux for 6 hours.

-

Solvent Removal: After the reaction is complete, cool the mixture slightly and remove the solvent under reduced pressure using a rotary evaporator.

-

Washing: To the residue, add 50 mL of anhydrous methanol, stir thoroughly, and then remove the methanol by rotary evaporation. This step helps to remove any remaining thionyl chloride.

-

Precipitation: Add 150 mL of methyl tert-butyl ether to the residue and stir the suspension at room temperature for 1 hour to precipitate the product.

-

Isolation and Drying: Collect the solid product by filtration, wash it with a small amount of methyl tert-butyl ether, and dry it under vacuum to obtain methyl orotate.

Expected Yield: Approximately 15.8 g (93%).

Biological Role and Experimental Applications

Methyl orotate itself is not a direct intermediate in the primary metabolic pathways. Its biological significance stems from its relationship to orotic acid, a key player in the de novo synthesis of pyrimidines.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo pathway is responsible for the synthesis of pyrimidine nucleotides from simpler precursor molecules. Orotic acid is a central intermediate in this pathway.

References

The Role of Methyl Orotate in Nucleotide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of methyl orotate in nucleotide metabolism. While orotic acid is a well-established intermediate in the de novo pyrimidine synthesis pathway, the precise metabolic fate of its methyl ester, methyl orotate, is less explicitly documented. This guide synthesizes the available evidence to propose that methyl orotate functions as a prodrug, undergoing hydrolysis to orotic acid, which then enters the canonical pyrimidine biosynthesis pathway. We will detail the enzymatic steps, present available quantitative data, provide adaptable experimental protocols for studying methyl orotate metabolism, and visualize the key pathways and workflows.

Introduction to Pyrimidine Nucleotide Metabolism

Pyrimidine nucleotides, including uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP), are essential for numerous cellular processes. They are the building blocks for DNA and RNA synthesis, and their activated forms (e.g., UDP-glucose) are critical for carbohydrate and lipid metabolism.[1] Cells can synthesize pyrimidine nucleotides through two main pathways: the de novo synthesis pathway and the salvage pathway.

The de novo pathway builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[2] The salvage pathway recycles pre-existing pyrimidine bases and nucleosides derived from the diet or nucleic acid degradation.[3] Orotic acid is a key intermediate in the de novo pathway.[4]

The Metabolic Journey of Methyl Orotate

Direct evidence detailing the specific metabolic pathway of methyl orotate is limited in the scientific literature. However, based on the known metabolism of other ester-containing prodrugs and the similar biological effects of orotic acid and methyl orotate, a primary metabolic route can be inferred.[5][6] It is highly probable that methyl orotate is first hydrolyzed by intracellular esterases to yield orotic acid and methanol.[7] This orotic acid then enters the established de novo pyrimidine synthesis pathway.

Proposed Metabolic Pathway of Methyl Orotate

The following diagram illustrates the proposed metabolic conversion of methyl orotate and its subsequent entry into the pyrimidine synthesis pathway.

Key Enzymes in Methyl Orotate Metabolism

-

Esterases: These are a broad class of enzymes that catalyze the hydrolysis of esters. It is hypothesized that ubiquitous intracellular esterases are responsible for the conversion of methyl orotate to orotic acid.[7][8]

-

Orotate Phosphoribosyltransferase (OPRT): This enzyme, which in humans is a domain of the bifunctional enzyme UMP synthase, catalyzes the conversion of orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).[9][10]

-

Orotidine 5'-Monophosphate Decarboxylase (ODC): This is the second enzymatic domain of UMP synthase. It catalyzes the decarboxylation of OMP to form Uridine 5'-Monophosphate (UMP), the first key pyrimidine nucleotide.[11][12]

Quantitative Data

While specific quantitative data for methyl orotate is scarce, the data for orotic acid metabolism provides a crucial baseline for understanding its potential effects.

Table 1: Kinetic Parameters of Orotate Phosphoribosyltransferase (OPRT)

| Organism | Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |

| Salmonella typhimurium | Orotic Acid | 20 | Not Reported | [13] |

| Human (recombinant) | Orotic Acid | 1-5 | Not Reported | [14] |

| Yeast | Orotic Acid | 18 | Not Reported | [13] |

Note: Vmax values are highly dependent on assay conditions and enzyme purity.

Table 2: Effects of Orotic Acid on Nucleotide Pools

| Cell Type | Treatment | UTP Pool Change | CTP Pool Change | Reference |

| HTC Hepatoma Cells | 5 mM Orotic Acid | ~4-fold increase | Not Reported | [15] |

| Rat Kidney Cells | Orotic Acid | Increased UTP/ATP ratio | Not Reported | [5] |

Experimental Protocols

The following protocols are adapted from established methods for studying nucleotide metabolism and can be tailored for the investigation of methyl orotate.

In Vitro Hydrolysis of Methyl Orotate

Objective: To determine if methyl orotate is hydrolyzed to orotic acid by cellular extracts.

Materials:

-

Methyl orotate

-

Orotic acid standard

-

Cell lysate (e.g., from liver or cultured cells)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Formic acid

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Protocol:

-

Prepare a 10 mM stock solution of methyl orotate in a suitable solvent (e.g., DMSO).

-

Prepare cell lysate by homogenizing cells or tissue in ice-cold PBS.

-

Incubate the cell lysate with a final concentration of 100 µM methyl orotate at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins.

-

Centrifuge to pellet the protein debris.

-

Analyze the supernatant by HPLC to quantify the disappearance of methyl orotate and the appearance of orotic acid.

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

-

Detection: UV at 280 nm.

-

-

-

Compare the retention times and peak areas to those of the orotic acid standard to confirm conversion and quantify the rate of hydrolysis.

OPRT Enzyme Activity Assay with Methyl Orotate

Objective: To determine if methyl orotate can act as a direct substrate for OPRT.

Materials:

-

Purified UMP synthase or OPRT enzyme

-

Methyl orotate

-

Orotic acid (as a positive control)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Tris-HCl buffer (pH 8.0)

-

MgCl2

-

Spectrophotometer

Protocol:

-

Set up a reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP.

-

Add either methyl orotate or orotic acid to the reaction mixture.

-

Initiate the reaction by adding the OPRT enzyme.

-

Monitor the reaction by observing the decrease in absorbance at 295 nm, which corresponds to the consumption of the orotate ring structure.

-

Calculate the rate of substrate consumption to determine if methyl orotate is utilized by the enzyme.

Analysis of Intracellular Nucleotide Pools

Objective: To quantify the effect of methyl orotate on intracellular pyrimidine nucleotide concentrations.

Materials:

-

Cultured cells

-

Methyl orotate

-

Perchloric acid or methanol for extraction

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of methyl orotate for different durations.

-

Wash the cells with ice-cold PBS.

-

Extract the intracellular metabolites using ice-cold perchloric acid or methanol.

-

Neutralize the extract if perchloric acid is used.

-

Analyze the extracts by LC-MS/MS to quantify the levels of UMP, UDP, UTP, CTP, and TTP.

-

Compare the nucleotide levels in treated cells to untreated controls.

Conclusion

While direct and extensive research on the metabolism of methyl orotate is not abundant, the available evidence strongly supports its role as a prodrug that is converted to orotic acid. This orotic acid then enters the well-characterized de novo pyrimidine synthesis pathway, leading to an increase in the cellular pool of pyrimidine nucleotides. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the specific kinetics and metabolic fate of methyl orotate, which could have implications for its use in research and potential therapeutic applications. Further studies are warranted to definitively elucidate the enzymes responsible for its hydrolysis and to quantify its metabolic efficiency compared to orotic acid.

References

- 1. neb.com [neb.com]

- 2. methyl ester hydrolysis: Topics by Science.gov [science.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agritrop.cirad.fr [agritrop.cirad.fr]

- 6. tandfonline.com [tandfonline.com]

- 7. In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.7 Network analysis and biochemical pathways | The MetaRbolomics book [rformassspectrometry.github.io]

- 9. Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Analytical methods for measuring orotic acid levels in biological samples [cds-bsx.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Orotate as a Precursor for UMP Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine 5'-monophosphate (UMP) is a critical building block for pyrimidine nucleotides, essential for the synthesis of RNA, DNA, and other vital cellular components. The de novo synthesis of UMP is a well-characterized metabolic pathway, with orotic acid serving as a direct precursor. This technical guide explores the use of methyl orotate, the methyl ester of orotic acid, as a potential precursor for UMP synthesis. While direct research on methyl orotate is limited, this document synthesizes existing knowledge on orotic acid metabolism, the behavior of methyl ester prodrugs, and relevant experimental methodologies to provide a comprehensive resource for researchers. We will delve into the enzymatic conversion, cellular uptake, and the rationale for using methyl orotate in experimental systems. This guide also provides detailed, adaptable experimental protocols and visual workflows to facilitate further investigation into the role of methyl orotate in pyrimidine biosynthesis.

Introduction

The de novo pyrimidine biosynthetic pathway is a fundamental metabolic process that produces the necessary precursors for nucleic acid synthesis. A key intermediate in this pathway is orotic acid, which is converted to UMP in two sequential enzymatic steps catalyzed by the bifunctional enzyme UMP synthase.[1][2] This enzyme possesses both orotate phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODCase) activity.

Methyl orotate, as the methyl ester of orotic acid, presents an interesting molecular tool for studying and potentially modulating this pathway. The esterification of the carboxyl group can alter the physicochemical properties of the parent molecule, often leading to increased lipophilicity and enhanced cell membrane permeability. This suggests that methyl orotate could serve as a prodrug of orotic acid, delivering the precursor more efficiently into the cell. While direct studies on methyl orotate are not abundant, a study on hepatoma cells indicated that orotic acid and its methyl ester exhibited similar inhibitory effects on the incorporation of [3H]thymidine into DNA, implying that methyl orotate is taken up by the cells and exerts a biological effect, likely after conversion to orotic acid.[3]

This guide will explore the theoretical and practical aspects of using methyl orotate as a precursor for UMP synthesis, providing researchers with the necessary background and experimental frameworks to investigate its potential.

Biochemical Pathway of UMP Synthesis from Methyl Orotate

The conversion of methyl orotate to UMP is a two-stage process: first, the intracellular hydrolysis of methyl orotate to orotic acid, and second, the enzymatic conversion of orotic acid to UMP.

Stage 1: Intracellular Hydrolysis of Methyl Orotate

It is hypothesized that methyl orotate, being more lipophilic than orotic acid, can more readily cross the cell membrane. Once inside the cell, it is likely hydrolyzed by intracellular carboxylesterases to yield orotic acid and methanol. Carboxylesterases are a ubiquitous class of enzymes that catalyze the hydrolysis of ester-containing compounds.[4]

Stage 2: Conversion of Orotic Acid to UMP

The newly formed orotic acid enters the established de novo pyrimidine synthesis pathway. The final two steps are catalyzed by the bifunctional enzyme UMP synthase.[1][2]

-

Orotate phosphoribosyltransferase (OPRT) : OPRT (EC 2.4.2.10) catalyzes the conversion of orotic acid and 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP) and pyrophosphate (PPi).[5]

-

Orotidine-5'-phosphate decarboxylase (ODCase) : ODCase (EC 4.1.1.23) then catalyzes the decarboxylation of OMP to form UMP.[5]

Quantitative Data

Direct quantitative data on the cellular uptake and conversion of methyl orotate to UMP is currently limited in the scientific literature. However, we can infer potential characteristics based on studies of orotic acid and other methyl ester prodrugs. The following tables summarize relevant data for orotic acid, which can serve as a baseline for future comparative studies with methyl orotate.

Table 1: Cellular Permeation of Orotic Acid

| Cell Line | Permeation Half-time (t1/2) in seconds | Reference |

| Novikoff rat hepatoma | 2890 | [6] |

| P388 mouse leukemia | 6930 | [6] |

| Mouse L cells | 4620 | [6] |

| Chinese hamster ovary | 5775 | [6] |

This data indicates that orotic acid permeates the cell membrane relatively slowly, suggesting that a more lipophilic precursor like methyl orotate could have a significantly faster uptake rate.

Table 2: Kinetic Parameters of Orotate Phosphoribosyltransferase (OPRT)

| Organism | Km for Orotate (µM) | Km for PRPP (µM) | Reference |

| Escherichia coli | 6 | 18 | [7] |

| Yeast | 20 | 25 | [7] |

| Human | 2.5 | 10 | [7] |

These kinetic parameters for the first enzymatic step in converting orotate to UMP are crucial for designing in vitro assays and for understanding the metabolic flux through the pathway.

Experimental Protocols

The following protocols are adapted from established methods and can be used to investigate the role of methyl orotate as a UMP precursor.

Protocol 1: In Vitro Hydrolysis of Methyl Orotate by Cellular Esterases

Objective: To determine if and at what rate methyl orotate is hydrolyzed to orotic acid by intracellular esterases.

Materials:

-

Methyl orotate

-

Cell line of interest (e.g., HeLa, HepG2)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Phosphate-buffered saline (PBS)

-

High-performance liquid chromatography (HPLC) or LC-MS/MS system

-

Esterase inhibitor (e.g., paraoxon) (optional)

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to confluency.

-

Wash cells with ice-cold PBS and harvest.

-

Lyse cells in an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing cytosolic enzymes.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Hydrolysis Reaction:

-

Prepare a reaction mixture containing a known concentration of methyl orotate in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Initiate the reaction by adding a specific amount of cell lysate.

-

As a negative control, run a reaction with heat-inactivated lysate or in the presence of an esterase inhibitor.

-

Incubate the reaction at 37°C.

-

-

Sample Analysis:

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding an equal volume of ice-cold methanol).

-

Analyze the samples by HPLC or LC-MS/MS to quantify the disappearance of methyl orotate and the appearance of orotic acid.

-

-

Data Analysis:

-

Plot the concentration of methyl orotate and orotic acid over time.

-

Calculate the initial rate of hydrolysis.

-

Protocol 2: Cellular Uptake and Conversion of Radiolabeled Methyl Orotate to UMP

Objective: To quantify the cellular uptake of methyl orotate and its conversion to UMP.

Materials:

-

Radiolabeled methyl orotate (e.g., [14C]-methyl orotate or [3H]-methyl orotate)

-

Cell line of interest grown in multi-well plates

-

Cell culture medium

-

Ice-cold PBS

-

Cell lysis solution (e.g., 0.1 M HCl)

-

Scintillation cocktail and counter

-

Thin-layer chromatography (TLC) system or HPLC with a radioactivity detector

Procedure:

-

Cell Culture:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

-

Uptake Experiment:

-

Wash the cells with warm PBS.

-

Add cell culture medium containing a known concentration and specific activity of radiolabeled methyl orotate.

-

Incubate for various time points at 37°C.

-

-

Termination and Lysis:

-

To stop the uptake, aspirate the medium and quickly wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding a cell lysis solution.

-

-

Quantification of Total Uptake:

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the intracellular concentration of radiolabeled compound.

-

-

Analysis of Metabolites:

-

Spot the cell lysate on a TLC plate and develop the chromatogram using a suitable solvent system to separate methyl orotate, orotic acid, OMP, and UMP.

-

Alternatively, analyze the lysate using an HPLC system equipped with a radioactivity detector.

-

Quantify the radioactivity in each spot or peak to determine the relative amounts of methyl orotate and its metabolites.

-

Rationale for Use in Research and Drug Development

The primary rationale for using methyl orotate in research and drug development lies in its potential to act as a more effective delivery vehicle for orotic acid.

-

Improved Cell Permeability: Carboxylic acids like orotic acid are often ionized at physiological pH, which can limit their ability to passively diffuse across the lipophilic cell membrane.[6] By masking the carboxyl group as a methyl ester, the overall lipophilicity of the molecule is increased, which is a common strategy to enhance bioavailability.[8]

-

Prodrug Strategy: Methyl orotate can be considered a prodrug of orotic acid. Prodrugs are inactive compounds that are converted into their active forms in the body. This approach can be used to improve the pharmacokinetic and pharmacodynamic properties of a drug.

-

Controlled Release: The rate of intracellular hydrolysis of methyl orotate by esterases could potentially be modulated to control the release of orotic acid within the cell.

References

- 1. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reactome | Pyrimidine metabolism: de novo synthesis of UMP [reactome.org]

- 6. promegaconnections.com [promegaconnections.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Enzymatic Conversion of Orotate and the Role of Methyl Orotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of orotate, a critical step in the de novo pyrimidine biosynthetic pathway. The primary focus is on the reaction catalyzed by orotate phosphoribosyltransferase (OPRT), a key enzyme in nucleotide metabolism and a target for therapeutic intervention. While direct enzymatic conversion of methyl orotate is not extensively documented, this guide also explores its role as a potential analog and inhibitor of this vital pathway. Detailed experimental protocols, quantitative data on the natural substrate, and visualizations of the relevant biochemical processes are presented to support research and development in this area.

Introduction: The Significance of Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of key biomolecules involved in carbohydrate and lipid metabolism.[1] A central step in this pathway is the conversion of orotate to orotidine 5'-monophosphate (OMP).[1][2] This reaction is catalyzed by the enzyme orotate phosphoribosyltransferase (OPRT, EC 2.4.2.10).[1] In mammals, OPRT exists as a domain of the bifunctional enzyme UMP synthase (UMPS), which also contains the orotidine-5'-phosphate decarboxylase (ODCase) activity that catalyzes the subsequent step in the pathway.[3]

Given its crucial role in cell proliferation, the pyrimidine biosynthesis pathway, and specifically UMPS, are significant targets for the development of therapeutics for cancer and infectious diseases.[4][5] Understanding the enzymatic conversion of orotate and the effects of its analogs, such as methyl orotate, is therefore of high interest to the scientific and drug development communities.

The Core Enzymatic Reaction: Orotate to Orotidine 5'-Monophosphate

The primary enzymatic reaction at the core of this guide is the conversion of orotate and α-D-5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP) and pyrophosphate (PPi).[1][2]

Reaction: Orotate + PRPP ⇌ OMP + PPi

This reversible phosphoribosyl transfer is catalyzed by orotate phosphoribosyltransferase (OPRT).[2][4]

The Enzyme: Orotate Phosphoribosyltransferase (OPRT) / UMP Synthase (UMPS)

In prokaryotes and lower eukaryotes like yeast, OPRT is a monofunctional enzyme.[1] In mammals and other multicellular organisms, the OPRT activity is located at the N-terminal domain of the bifunctional enzyme UMP synthase (UMPS).[1][3] The C-terminal domain of UMPS houses the orotidine-5'-phosphate decarboxylase (ODCase) activity, which converts OMP to uridine monophosphate (UMP).[3] This channeling of the substrate from one active site to the next enhances catalytic efficiency.

Deficiencies in UMPS activity can lead to the genetic disorder orotic aciduria, characterized by the accumulation of orotic acid in the urine, megaloblastic anemia, and developmental delays.[3][6]

Reaction Mechanism

The catalytic mechanism of OPRT is believed to proceed via a stepwise SN1-type mechanism.[2] This involves the formation of a ribooxocarbenium ion intermediate upon the departure of the pyrophosphate group from PRPP.[2] The orotate molecule then acts as a nucleophile, attacking the anomeric carbon of the ribose to form the N-glycosidic bond of OMP.[2] A flexible loop in the enzyme's active site plays a crucial role in positioning the substrates and catalytic residues for efficient catalysis.[1]

Methyl Orotate: An Analog and Potential Inhibitor

While the enzymatic conversion of orotate is well-characterized, there is a lack of substantial evidence in the scientific literature detailing a direct, analogous enzymatic conversion of methyl orotate by OPRT. The presence of a methyl group esterified to the carboxyl group of orotate likely imparts significant steric and electronic changes that affect its interaction with the enzyme's active site. It is plausible that methyl orotate acts as a competitive inhibitor of OPRT by mimicking the natural substrate, orotate. One study has noted that orotic acid and its methyl ester exhibit similar inhibitory effects on DNA synthesis in hepatoma cells, which supports a role for methyl orotate in modulating the pyrimidine biosynthesis pathway.

Quantitative Data

| Enzyme Source | Substrate | Km | Vmax | Optimal pH | Reference |

| Saccharomyces cerevisiae (Yeast) | Orotate | - | - | ~8.0 | [7] |

| Saccharomyces cerevisiae (Yeast) | 5-Azaorotate | 75.5 ± 0.1 µM | - | - | [7] |

| Bacillus subtilis | PRPP | Kd = 33 mM | - | - | [1] |

Experimental Protocols

Assay for Orotate Phosphoribosyltransferase (OPRT) Activity

This protocol describes a general method for assaying OPRT activity using the natural substrate, orotate.

Principle: The activity of OPRT is determined by measuring the rate of OMP formation from orotate and PRPP. This can be monitored spectrophotometrically by the decrease in absorbance at a specific wavelength corresponding to orotate consumption.

Materials:

-

Purified OPRT or cell lysate containing OPRT activity

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 250 µM DTT

-

Substrate Stock Solutions:

-

Orotic acid (e.g., 10 mM in water, adjust pH to ~7.0 with NaOH)

-

PRPP (e.g., 50 mM in water)

-

-

UV-Vis Spectrophotometer with temperature control

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding the assay buffer and the enzyme preparation.

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding orotic acid to a final concentration of 250 µM.

-

Start the measurement by adding PRPP to a final concentration of 250 µM.

-

Monitor the decrease in absorbance at 295 nm for 3-5 minutes. The rate of decrease is proportional to the OPRT activity.

-

Calculate the enzyme activity using the molar extinction coefficient of orotate at 295 nm.

Note: For crude cell lysates, it may be necessary to use a coupled assay or a radiolabeled substrate to distinguish OPRT activity from other enzymatic activities.

Inhibition Assay using Methyl Orotate

This protocol can be adapted to investigate the inhibitory potential of methyl orotate on OPRT activity.

Principle: The inhibitory effect of methyl orotate is determined by measuring the OPRT activity in the presence of varying concentrations of the compound.

Materials:

-

Same as for the OPRT activity assay

-

Methyl orotate stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in assay buffer)

Procedure:

-

Perform the OPRT activity assay as described above.

-

In parallel, set up additional reactions containing a fixed concentration of orotate and PRPP, and varying concentrations of methyl orotate.

-

Pre-incubate the enzyme with methyl orotate in the assay buffer for a defined period (e.g., 10-15 minutes) at 37°C before initiating the reaction with the substrates.

-

Measure the OPRT activity in the presence of the inhibitor.

-

Determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) by analyzing the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways and relationships discussed in this guide.

Caption: Overview of the de novo pyrimidine biosynthesis pathway.

Caption: Simplified workflow of the OPRT-catalyzed reaction.

Caption: Experimental workflow for assessing the inhibitory potential of methyl orotate.

Conclusion and Future Directions

The enzymatic conversion of orotate to OMP by OPRT is a well-established and critical reaction in pyrimidine biosynthesis. This pathway's importance in cellular proliferation makes its components, particularly UMPS, attractive targets for drug development. While methyl orotate's direct enzymatic conversion is not clearly defined, its structural similarity to orotate suggests a role as a potential modulator, likely an inhibitor, of OPRT.

For researchers and drug development professionals, further investigation into the interaction of methyl orotate and other orotate analogs with OPRT is warranted. Such studies could elucidate structure-activity relationships and provide a basis for the rational design of novel inhibitors. Future research should aim to:

-

Obtain quantitative kinetic data on the interaction of methyl orotate with OPRT to confirm its inhibitory activity and determine its potency (Ki).

-

Conduct structural studies, such as X-ray crystallography, to visualize the binding of methyl orotate to the active site of OPRT.

-

Synthesize and evaluate a series of orotate esters and other derivatives to explore the chemical space around the natural substrate for improved inhibitory activity.

By building upon the foundational knowledge of orotate conversion, the scientific community can continue to develop innovative strategies to target pyrimidine biosynthesis for therapeutic benefit.

References

- 1. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 4. Enzyme–substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]

- 6. Orotic aciduria and uridine monophosphate synthase: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orotate phosphoribosyltransferase from yeast: studies of the structure of the pyrimidine substrate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Orotate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl orotate, the methyl ester of orotic acid, is a pyrimidine derivative of significant interest in biochemical and pharmaceutical research. Orotic acid itself is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, essential building blocks for DNA and RNA.[1] Consequently, methyl orotate and other derivatives are valuable tools for studying nucleotide metabolism and have potential applications in drug development. This guide provides an in-depth overview of methyl orotate, including its chemical properties, synthesis, analytical methods, and its role in biological pathways.

Core Data Presentation